4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 944401-63-2) is a pyrimidine derivative functionalized with a methoxy group at position 4 and a pinacol boronate ester at position 4. Its molecular formula is C₁₁H₁₈BN₃O₃, with a molecular weight of 251.10 g/mol . The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The methoxy group contributes to electronic modulation, enhancing solubility in polar solvents and influencing reactivity patterns.
Properties
IUPAC Name |
4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-9(13)15-8(7)16-5/h6H,1-5H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMUXYYKNYNMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145818 | |
| Record name | 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-63-2 | |
| Record name | 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that boronic acids and their derivatives, like this compound, often interact with proteins and enzymes in the body, potentially altering their function .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical reactions, including carbon-carbon bond formation, oxidation, and reduction reactions .
Pharmacokinetics
Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s bioavailability .
Biological Activity
4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical attributes:
- IUPAC Name : this compound
- Molecular Formula : CHBNO
- Molecular Weight : 241.12 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. In particular:
- IC values for cell proliferation inhibition can be as low as 0.126 μM against aggressive cancer types like triple-negative breast cancer (TNBC) .
Additionally, these compounds have demonstrated selective toxicity towards cancer cells compared to non-cancerous cells. For example:
| Cell Line | IC (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | 2.375 | Low |
This selectivity suggests that the compound could be developed as a targeted therapy with reduced side effects.
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance:
- Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cells harboring specific mutations .
Moreover, studies indicate that these compounds can arrest the cell cycle at critical phases (e.g., G2/M phase), further contributing to their antitumor efficacy.
Antiviral Activity
Emerging research has also explored the antiviral properties of pyrimidine derivatives. A related compound exhibited potent antiviral activity against influenza virus strains with an IC value indicating effective viral replication inhibition . This highlights the versatility of pyrimidine-based compounds in addressing both oncological and virological challenges.
Case Studies
- In Vivo Efficacy : In a study involving mice infected with influenza A virus, administration of a pyrimidine derivative led to a more than 2-log reduction in viral load within the lungs and improved survival rates compared to untreated controls .
- Toxicity Profiles : A subacute toxicity study demonstrated favorable safety profiles for similar compounds when administered at high doses (40 mg/kg) over several days without significant adverse effects noted in healthy mice .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrimidine-Based Boronate Esters
N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 944401-58-5)
- Structure : Differs by replacing the methoxy group with an isopropylamine substituent at position 2.
- Molecular Weight : 250.11 g/mol (C₁₂H₁₉BN₂O₂) .
- Reduced electron-donating effects compared to methoxy, which may lower reactivity in electrophilic substitution reactions .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 936250-22-5)
Pyridine-Based Analog
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (CAS 893440-50-1)
Comparative Data Table
Reactivity in Cross-Coupling Reactions
- The methoxy group in the main compound enhances electron density at the pyrimidine ring, facilitating oxidative addition in palladium-catalyzed couplings . In contrast, the trifluoromethyl analog’s electron-withdrawing nature slows coupling kinetics but improves stability under basic conditions .
- Steric effects : N-Phenyl and N-isopropyl derivatives exhibit lower reaction yields in Suzuki-Miyaura couplings due to steric clashes with catalytic sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
